Kanamycin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

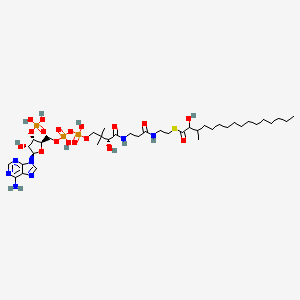

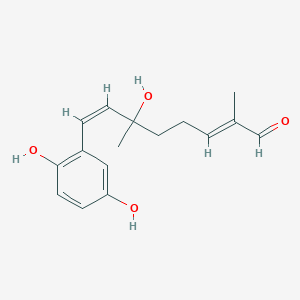

Kanamycin B(5+) is an organic cation that is the pentacation of kanamycin B, obtained by protonation of the primary amino groups. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a kanamycin B.

科学的研究の応用

1. Detection Methods and Sensing Technologies

Kanamycin B, an aminoglycoside antibiotic, has been the subject of extensive research to develop sensitive detection methods. For instance, a fluorescent aptasensor using dsDNA-capped mesoporous silica nanoparticles and Rhodamine B was developed for kanamycin detection, demonstrating its utility in sensing technologies (Dehghani et al., 2018). Moreover, colorimetric detection methods using silver nanoparticles and aptamer-selective sensing mechanisms have also been explored (Xu et al., 2015).

2. Antibiotic Resistance Studies

Research has also focused on understanding antibiotic resistance mechanisms. Mutations in the ribosomal A-site of Mycobacterium tuberculosis have been studied to understand kanamycin resistance, providing insights into combating drug-resistant tuberculosis (Truitt et al., 2015).

3. Biosynthesis Pathways

The biosynthesis of kanamycin has been an area of interest. Discoveries of parallel pathways in kanamycin biosynthesis have been made, which helps in understanding the production of antibiotics and opens possibilities for bioengineering more effective drugs (Park et al., 2011).

4. Genetic Transformation Systems

Kanamycin B has been studied in the context of plant biotechnology as a screening or selectable marker in genetic transformation systems. Its effectiveness varies in different plant groups, playing a crucial role in transgenic plant production (Shuja, 2021).

5. Medical and Pharmaceutical Research

In medical research, kanamycin B has been used in studies exploring therapies for hearing loss. Research involving mesenchymal stromal cell therapy for damaged cochlea repair in mice deafened with kanamycin indicates its use in modeling medical conditions and testing new treatments (Bettini et al., 2018).

6. Antimicrobial Development

Studies on kanamycin B-derived cationic amphiphiles have shown potential in developing novel antibacterial and antifungal agents with enhanced antimicrobial activity and resistance to enzymatic modification (Fosso et al., 2015).

特性

製品名 |

Kanamycin B |

|---|---|

分子式 |

C18H42N5O10+5 |

分子量 |

488.6 g/mol |

IUPAC名 |

[(1S,2R,3S,4S,5R)-5-azaniumyl-2-[(2R,3R,4R,5S,6R)-3-azaniumyl-6-(azaniumylmethyl)-4,5-dihydroxyoxan-2-yl]oxy-4-[(2S,3R,4S,5S,6R)-4-azaniumyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]azanium |

InChI |

InChI=1S/C18H37N5O10/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18/h4-18,24-29H,1-3,19-23H2/p+5/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1 |

InChIキー |

SKKLOUVUUNMCJE-FQSMHNGLSA-S |

異性体SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1[NH3+])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)[NH3+])O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C[NH3+])O)O)[NH3+])[NH3+] |

正規SMILES |

C1C(C(C(C(C1[NH3+])OC2C(C(C(C(O2)CO)O)[NH3+])O)O)OC3C(C(C(C(O3)C[NH3+])O)O)[NH3+])[NH3+] |

同義語 |

aminodeoxykanamycin bekanamycin bekanamycin sulfate bekanamycin sulfate (1:1) kanamycin B kanendomycin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-6-[[(2R)-2-(methyleneamino)-2-phenylacetyl]amino]-7-oxo-,sodium salt (1:1), (2S,5R,6R)-](/img/structure/B1261216.png)

![sodium;[(3S,6S,8S,10S,13S,14S,17S)-6-[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-[(1R)-1-hydroxy-1-[(2R,3S)-3-[(2S)-3-methylbutan-2-yl]oxiran-2-yl]ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B1261217.png)

![methyl N-(tert-butoxycarbonyl)-3-[2-(2,6-dichlorophenyl)-4-(phenylsulfanyl)-1,2,3,4,4a,8a-hexahydro-6-quinolyl]alaninate](/img/structure/B1261225.png)

![(2R,3S,4R)-2-[(1E)-1,3-Butadienyl]-4-[(1E,3E)-1,3-pentadienyl]tetrahydrofuran-3-ol](/img/structure/B1261227.png)

![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-[(2E,6S)-2-(hydroxymethyl)-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyocta-2,7-dienoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1261228.png)

![1-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanol](/img/structure/B1261230.png)

![(5S,5aR,8aS,8bR)-7-tert-butyl-5-(4-methoxyphenyl)-8b-methyl-2-(3-methylphenyl)-5a,8a-dihydro-5H-pyrrolo[1,2]pyrrolo[4,5-a]imidazole-1,3,6,8-tetrone](/img/structure/B1261233.png)

![Cyclopropyl-[5-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]-1-piperidinyl]sulfonyl]-2-methyl-2,3-dihydroindol-1-yl]methanone](/img/structure/B1261234.png)